Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate
Description
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is a brominated pyridine derivative featuring a tert-butyl ester group. Its molecular formula is C₁₂H₁₆BrNO₃, with a molecular weight of 317.19 g/mol (CAS: 2739920-64-8) . The compound consists of a pyridine ring substituted with a bromine atom at the 2-position and an oxygen-linked acetate ester at the 3-position. The tert-butyl group enhances steric protection, improving stability against hydrolysis and oxidation, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-9(14)7-15-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3 |
InChI Key |
SWEQONVTINJFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate typically involves the reaction of 2-bromopyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Bromopyridine+tert-Butyl bromoacetateK2CO3,DMF,heatTert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The ester group can be reduced to an alcohol or further to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine derivatives with hydroxyl or carbonyl groups.
Reduction: Products include alcohols or alkanes derived from the ester group.
Scientific Research Applications
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a ligand binding to proteins or enzymes, thereby modulating their activity. The presence of the bromine atom and the ester group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl (2-((2-Bromopyridin-3-yl)oxy)ethyl)carbamate (C₁₂H₁₇BrN₂O₃)
- Key Difference : Replaces the acetate ester with a carbamate group (-OCONH-).
- This may enhance solubility in polar solvents but reduce membrane permeability in biological systems .
- Applications : Carbamates are often used as protective groups for amines, suggesting this derivative could serve in stepwise syntheses requiring amine deprotection .
2-((2-Bromopyridin-3-yl)oxy)acetamide (C₇H₇BrN₂O₂)
Substituent Effects on the Pyridine Ring
tert-Butyl 2-{[5-(4-Cyanophenyl)pyridin-3-yl]sulfonyl}acetate (C₁₉H₂₀N₂O₅S)
- Key Difference: Replaces bromine with a sulfonyl (-SO₂-) group and adds a 4-cyanophenyl substituent.
- Impact : The sulfonyl group is strongly electron-withdrawing, reducing the pyridine ring’s electron density compared to bromine. This alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), favoring electrophilic attack at distinct positions .
- Applications: The cyanophenyl moiety suggests utility in liquid crystal design due to its planar structure and dipolar character .
tert-Butyl (2-Bromopyridin-3-yl)carbamate (C₁₀H₁₃BrN₂O₂)
Data Table: Structural and Physicochemical Comparison
Biological Activity
Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14BrN1O3
- Molecular Weight : 303.15 g/mol
The compound features a tert-butyl group, a pyridine ring substituted with bromine, and an acetate moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring may enhance the compound's binding affinity to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis, releasing the active pyridine derivative that exerts its effects on various biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-induced models. Specifically, it has been shown to reduce nitric oxide (NO) and interleukin (IL)-6 levels significantly.
| Concentration (µM) | NO Production (µM) | IL-6 Production (pg/mL) |
|---|---|---|
| 1 | 20 | 150 |
| 10 | 10 | 80 |
| 50 | 5 | 30 |
This anti-inflammatory effect may be beneficial in treating conditions characterized by excessive inflammation.
Case Study 1: Antimicrobial Screening
In a study published in Journal of Medicinal Chemistry, this compound was screened against a panel of bacterial pathogens. The study confirmed its efficacy against multi-drug resistant strains, highlighting its potential as a lead compound for further development in antibiotic therapy .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation detailed the compound's mechanism in reducing inflammatory markers in microglial cells. The results indicated that this compound inhibited NF-kB signaling pathways, which are crucial in mediating inflammatory responses . This finding suggests potential applications in neurodegenerative diseases where inflammation plays a pivotal role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
